![molecular formula C19H32N2O7 B12840687 rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate is a complex organic molecule known for its applications in copper-free click chemistry. This compound is characterized by its unique bicyclic structure and multiple ethoxy groups, making it highly versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate typically involves multiple steps. The starting material is often a bicyclic nonyne derivative, which undergoes a series of reactions to introduce the aminooxy and ethoxy groups. The key steps include:
Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the bicyclo[6.1.0]non-4-yne structure.
Introduction of the Aminooxy Group: This step involves the reaction of the bicyclic core with an aminooxy reagent under controlled conditions.
Addition of Ethoxy Groups: The final step involves the sequential addition of ethoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
The compound rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate undergoes various chemical reactions, including:
Click Chemistry Reactions: It is commonly used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst.
Substitution Reactions:
Common Reagents and Conditions
Click Chemistry: Azides are the primary reagents used in SPAAC reactions with this compound.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the aminooxy group under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used in the synthesis of complex molecules through click chemistry. Its ability to undergo SPAAC reactions makes it a valuable tool for constructing bioconjugates and polymers .
Biology
In biological research, the compound is used for labeling and imaging applications. The copper-free nature of the click reactions ensures that the process is biocompatible and does not introduce cytotoxicity .
Medicine
In medicine, the compound is explored for drug delivery systems and the development of targeted therapies. Its ability to form stable triazole linkages is advantageous for creating drug conjugates .
Industry
In the industrial sector, the compound is used for the functionalization of materials, including the development of responsive hydrogels and coatings .
Wirkmechanismus
The mechanism of action of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate primarily involves its participation in click chemistry reactions. The strained alkyne in the bicyclic structure reacts with azides to form triazoles through a cycloaddition mechanism. This reaction is facilitated by the strain in the alkyne, which lowers the activation energy and allows the reaction to proceed without a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate: This compound also features a bicyclic nonyne structure and is used in click chemistry.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-hydroxysuccinimide ester: Similar in structure, this compound is used for bioconjugation and labeling applications.
Uniqueness
The uniqueness of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate lies in its multiple ethoxy groups, which enhance its solubility and reactivity. Additionally, the aminooxy group provides versatility for further functionalization .
Eigenschaften
Molekularformel |
C19H32N2O7 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate |
InChI |
InChI=1S/C19H32N2O7/c20-27-13-11-24-9-7-23-8-10-25-12-14-28-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
InChI-Schlüssel |
WTBQFODOOPLYHD-JWTNVVGKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NOCCOCCOCCOCCON)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NOCCOCCOCCOCCON)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


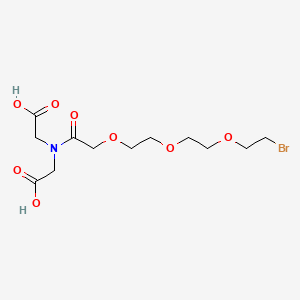
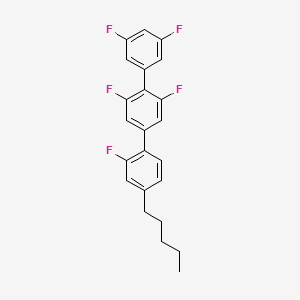
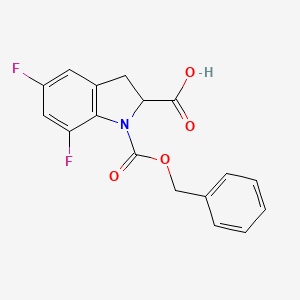
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
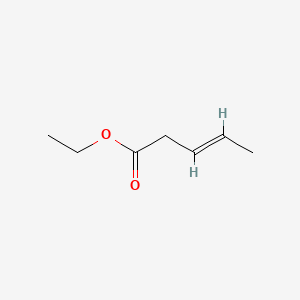
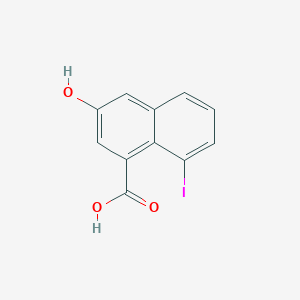
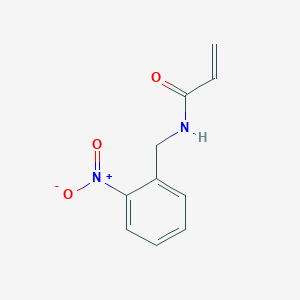
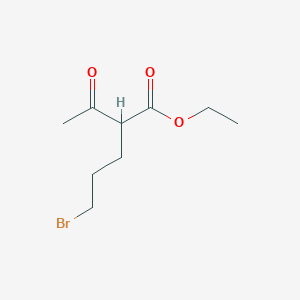
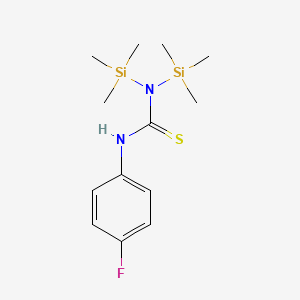
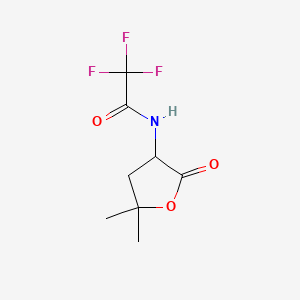
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)

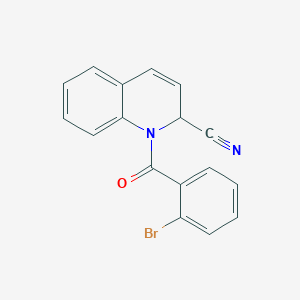
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
